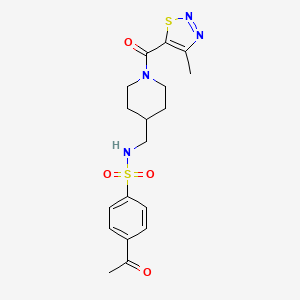

4-acetyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-acetyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group. The specific compound also contains a 4-methyl-1,2,3-thiadiazole moiety and a piperidine ring, indicating a complex structure that could be of interest in various biochemical applications.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, they do offer insights into the synthesis of related compounds. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves the formation of molecular chains through π–π interactions and hydrogen bonding, which could be relevant for the synthesis of the compound . The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase also provides a structure-activity relationship that could inform the synthesis of similar sulfonamide-based compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is crucial for their biological activity. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, shows π–π interactions and hydrogen bonding, which contribute to its three-dimensional network . These interactions are likely to be important in the molecular structure of this compound as well, affecting its stability and reactivity.

Chemical Reactions Analysis

The chemical reactions of benzenesulfonamides can be complex, depending on the substituents attached to the benzene ring and the sulfonamide group. The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides suggests that these compounds can act as high-affinity inhibitors, indicating that the compound may also participate in specific biochemical interactions, potentially as an enzyme inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the provided papers do not give specific details on the physical and chemical properties of this compound, the properties of similar compounds, such as their ability to form a three-dimensional network and their inhibitory potency , suggest that the compound may have unique properties that could be explored in further studies.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Alafeefy et al. (2015) explored benzenesulfonamides incorporating different moieties, such as aroylhydrazone and piperidinyl, for their inhibition potential against human carbonic anhydrase isozymes. These compounds showed low nanomolar activity against hCA II, a cytosolic enzyme, suggesting their potential in designing inhibitors for tumor-associated isoforms like hCA IX and XII, which are crucial for cancer progression (Alafeefy et al., 2015).

Future Directions

Mechanism of Action

The mode of action of these compounds often involves interaction with specific protein targets in the body, leading to changes in cellular function. The exact nature of these interactions and the resulting changes can vary widely depending on the specific compound and target .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all impact pharmacokinetics .

Environmental factors can also influence the action of a compound. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, solubility, and interaction with its targets .

properties

IUPAC Name |

4-acetyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-12-17(27-21-20-12)18(24)22-9-7-14(8-10-22)11-19-28(25,26)16-5-3-15(4-6-16)13(2)23/h3-6,14,19H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOKGIONZWQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B2505986.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)

![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)

![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)